molecular formula C25H24N2O3 B2514599 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide CAS No. 851407-48-2

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

Cat. No.: B2514599
CAS No.: 851407-48-2
M. Wt: 400.478
InChI Key: YVAHHSFSCWMVPH-UHFFFAOYSA-N
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Description

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide is a complex organic compound that features a quinoline and naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, which is then coupled with a naphthalene derivative through an acylation reaction. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used under anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline-N-oxide derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes due to its fluorescent properties.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide
  • N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide

Uniqueness

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide stands out due to its unique combination of quinoline and naphthalene moieties, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic or photophysical characteristics.

Properties

CAS No.

851407-48-2

Molecular Formula

C25H24N2O3

Molecular Weight

400.478

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-16-7-8-20-13-21(25(29)27-24(20)17(16)2)11-12-26-23(28)15-30-22-10-9-18-5-3-4-6-19(18)14-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

YVAHHSFSCWMVPH-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)COC3=CC4=CC=CC=C4C=C3)C

solubility

not available

Origin of Product

United States

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